Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate

Description

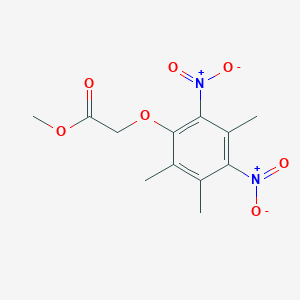

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate is a nitroaromatic ester characterized by a phenoxy core substituted with three methyl groups (at positions 2, 3, and 5) and two nitro groups (at positions 4 and 6). The compound is esterified with a methyl acetate group, enhancing its lipophilicity and stability.

The compound’s nitro groups confer strong electron-withdrawing effects, which may influence reactivity, photostability, and biological activity. The methyl substituents could modulate solubility and metabolic pathways. Such properties are critical in designing compounds for targeted applications, such as herbicides or explosives, though its exact uses remain speculative without explicit studies.

Properties

IUPAC Name |

methyl 2-(2,3,5-trimethyl-4,6-dinitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c1-6-7(2)12(21-5-9(15)20-4)11(14(18)19)8(3)10(6)13(16)17/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFBNNYDAMQUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])OCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate typically involves the nitration of 2,3,5-trimethylphenol followed by esterification. The nitration process introduces nitro groups into the aromatic ring, and the subsequent esterification with methyl chloroacetate forms the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where nitro groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.

Scientific Research Applications

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate involves its interaction with molecular targets in biological systems. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methyl-4,6-dinitrophenol (DNOC)

- Structure: A phenolic compound with nitro groups at positions 4 and 6 and a methyl group at position 2.

- Key Differences: DNOC lacks the acetate ester and additional methyl groups present in the target compound.

- Applications: DNOC is a well-documented pesticide and fungicide, leveraging its nitro groups for oxidative uncoupling in mitochondrial respiration .

- Reactivity: The phenolic –OH group in DNOC increases solubility in polar solvents compared to the esterified target compound, which likely exhibits higher lipid membrane permeability .

2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

- Structure: A phenoxyacetic acid derivative with a chlorine substituent at position 4 and a methyl group at position 2.

- Key Differences : MCPA replaces nitro groups with chlorine and includes a carboxylic acid moiety instead of an ester.

- Applications : MCPA is a systemic herbicide used to control broadleaf weeds, acting as a synthetic auxin . The target compound’s nitro groups may confer alternative modes of action, such as free radical generation or enzyme inhibition.

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

- Structure: A phenoxyacetic acid with chlorine substituents at positions 2, 4, and 5.

- Applications : 2,4,5-T was historically used as a herbicide but banned due to dioxin contamination risks. The target compound’s nitro groups may offer a safer profile if stability under environmental conditions is confirmed.

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

- Structure : An acetoxy ester with a trihydroxybenzoyl group, differing significantly in substituent electronic effects (electron-donating hydroxyls vs. nitro groups).

- Applications : Used in pharmaceuticals and material science due to its antioxidant and chelating properties . The target compound’s nitro groups may limit such applications but enhance suitability for agrochemical roles requiring oxidative stress induction.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis likely involves sequential nitration of a trimethylphenol precursor, followed by esterification. This contrasts with DNOC’s simpler synthesis via direct nitration of o-cresol .

- Toxicity Considerations: Nitroaromatics like DNOC exhibit high mammalian toxicity due to mitochondrial disruption.

- Environmental Stability: Methyl and nitro substituents could enhance photostability compared to chlorinated phenoxy acids, which degrade into hazardous byproducts .

Biological Activity

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves several steps, including nitration and esterification reactions. The precursor compounds are often derived from readily available aromatic substrates through electrophilic aromatic substitution methods. The dinitro group introduces significant electron-withdrawing characteristics that can enhance the compound's reactivity and biological activity.

2. Biological Activity Overview

This compound exhibits various biological activities that can be categorized into the following areas:

2.1 Antioxidant Activity

Research indicates that compounds with similar structures demonstrate potent antioxidant capabilities. The presence of multiple methyl and nitro groups may contribute to enhanced radical scavenging activity. For instance, hybrid molecules containing dinitrophenol moieties have been shown to outperform traditional antioxidants like vitamin E in scavenging free radicals .

2.2 Anti-inflammatory Properties

Compounds derived from dinitrophenol have been evaluated for their anti-inflammatory effects. Studies suggest that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This inhibition is critical in conditions characterized by chronic inflammation .

2.3 Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

3.1 Antioxidant Evaluation

A study conducted on related compounds demonstrated that methyl derivatives with similar structural features exhibited significant DPPH radical scavenging activity. The IC50 values for these compounds were significantly lower than those for standard antioxidants, indicating superior efficacy .

3.2 Anti-inflammatory Activity

In vivo studies showed that this compound significantly reduced lung injury caused by LPS in murine models. The compound's ability to lower inflammatory markers was quantified through ELISA assays.

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Methyl Derivative | 70 ± 5 | 90 ± 10 |

4. Conclusion

This compound demonstrates promising biological activities across various domains including antioxidant effects, anti-inflammatory properties, and anticancer potential. Further research is warranted to explore its mechanisms of action and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.